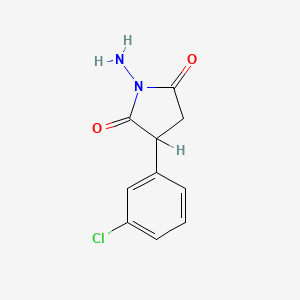![molecular formula C27H20N2O6 B12812110 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide CAS No. 908805-47-0](/img/structure/B12812110.png)
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide is a complex organic compound that belongs to the class of naphthoquinone derivatives These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide typically involves multiple steps, starting with the preparation of the naphthoquinone derivative. One common method involves the reaction of 1,4-naphthoquinone with an appropriate amine to form the amino-naphthoquinone intermediate . This intermediate is then reacted with a substituted phenyl compound under specific conditions to form the final product . The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography . The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the naphthoquinone moiety and the amide linkage, which can participate in different chemical transformations.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthoquinone moiety can lead to the formation of various oxidized derivatives, while reduction can yield hydroquinone derivatives .
Applications De Recherche Scientifique
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins involved in cellular processes can modulate their activity, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methoxy-1,4-naphthoquinone: Another naphthoquinone derivative with a methoxy group, similar to the methoxyphenyl group in the target compound.
Amino-naphthoquinone derivatives: Compounds with similar amino-naphthoquinone structures, which exhibit comparable biological activities.
Uniqueness
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide stands out due to its unique combination of a naphthoquinone moiety and an amide linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
908805-47-0 |
|---|---|
Formule moléculaire |
C27H20N2O6 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(2-methoxyphenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C27H20N2O6/c1-35-25-13-7-6-12-20(25)29-27(34)24(32)15-22(30)18-10-4-5-11-19(18)28-21-14-23(31)26(33)17-9-3-2-8-16(17)21/h2-14,28H,15H2,1H3,(H,29,34) |
Clé InChI |
AMUNALPHHIVLDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)




![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)






